molecular formula C10H10O3 B1345656 Methyl 4-acetylbenzoate CAS No. 3609-53-8

Methyl 4-acetylbenzoate

Cat. No. B1345656
CAS RN: 3609-53-8
M. Wt: 178.18 g/mol
InChI Key: QNTSFZXGLAHYLC-UHFFFAOYSA-N
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Description

Methyl 4-acetylbenzoate is an aromatic ketone . It is also known as 4-Acetobenzoic acid methyl ester . It is a white to off-white solid .


Synthesis Analysis

Methyl 4-acetylbenzoate can be prepared from 4-bromoacetophenone . It may be used in the preparation of 4-methoxycarbonyl-α-oxo-benzeneacetic acid and methyl 4-(2-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetyl)benzoate .


Molecular Structure Analysis

The molecular formula of Methyl 4-acetylbenzoate is C10H10O3 . Its molecular weight is 178.18 . The linear formula is CH3COC6H4CO2CH3 .


Chemical Reactions Analysis

Methyl 4-acetylbenzoate can be used in the preparation of 4-methoxycarbonyl-α-oxo-benzeneacetic acid and methyl 4-(2-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetyl)benzoate .


Physical And Chemical Properties Analysis

Methyl 4-acetylbenzoate has a density of 1.1±0.1 g/cm3 . Its boiling point is 295.6±23.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The flash point is 129.3±22.7 °C . The index of refraction is 1.517 . It has 3 freely rotating bonds .

Scientific Research Applications

Antitumor Activities

Methyl 4-acetylbenzoate plays a role in the synthesis of various compounds with antitumor activities. A study by Chua et al. (1999) found that N-acyl derivatives of arylamines, which can be synthesized using compounds similar to methyl 4-acetylbenzoate, display potent antitumor activity against various cancer cell lines. The study highlights the significance of metabolic transformations such as N-acetylation in the mode of action of these compounds (Chua et al., 1999).

Solubility Studies

Sunsandee et al. (2013) investigated the solubility of 4-acetylbenzoic acid, a compound closely related to methyl 4-acetylbenzoate, in various solvents. This research is crucial for industrial design and theoretical studies, demonstrating the practical applications of derivatives of methyl 4-acetylbenzoate in solubility and dissolution studies (Sunsandee et al., 2013).

Organic Synthesis

Research by Emerson and Deebel (2003) on the preparation of methyl p-acetylbenzoate, closely related to methyl 4-acetylbenzoate, reveals its application in organic synthesis. The study details the process of converting methyl p-ethylbenzoate into methyl p-acetylbenzoate, demonstrating the compound's role in the synthesis of various organic compounds (Emerson & Deebel, 2003).

Structural and Spectral Studies

Viveka et al. (2016) conducted combined experimental and theoretical studies on biologically important pyrazole-4-carboxylic acid derivatives. The synthesis process involved a compound structurally similar to methyl 4-acetylbenzoate. This research underscores the importance of such compounds in the structural and spectral analysis of biologically active substances (Viveka et al., 2016).

Safety And Hazards

Methyl 4-acetylbenzoate may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and contact with skin, eyes, or clothing . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 4-acetylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTSFZXGLAHYLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189671
Record name Methyl 4-acetylbenzoate
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Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methyl 4-acetylbenzoate

CAS RN

3609-53-8
Record name Methyl 4-acetylbenzoate
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Record name Methyl 4-acetylbenzoate
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Record name Methyl 4-acetylbenzoate
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Record name METHYL 4-ACETYLBENZOATE
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Synthesis routes and methods I

Procedure details

4-Acetylbenzoic acid (1.00 g, 6.09 mmol) was suspended in methanol (10 mL). Hydrochloric acid (500 μL) was added. The reaction mixture was refluxed overnight. The resulting suspension was cooled to −10° C., filtered and the solid washed with cold methanol (3×2 mL) to provide methyl 4-acetylbenzoate as a white solid (799 mg, 74%). 1H NMR (200 MHz, CDCl3) δ 8.12 (d, J=8.9 Hz, 2H), 8.01 (d, J=8.9 Hz, 2H), 3.95 (s, 3H), 2.65 (s, 3H).
Quantity
1 g
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500 μL
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10 mL
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Synthesis routes and methods II

Procedure details

4-Acetylbenzoic acid (12.7 g., 0.077 mol) was dissolved in 750 ml. methanol. Concentrated H2SO4 (1.6 ml.) was added and the mixture heated at 70° for 8 hours, cooled, stripped solids, taken up in 400 ml. ether, washed 3×150 ml. saturated NaHCO3 and 1×150 ml. brine, dried over MgSO4 and stripped to yield title product, 12.9 g.; tlc Rf 0.46 (2:1 hexane:ethyl acetate).
Quantity
12.7 g
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reactant
Reaction Step One
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Quantity
1.6 mL
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
T Sun, J Xu, M Ji, P Wang - Journal of Chemical Research, 2016 - journals.sagepub.com
… was 66% based on methyl 4-acetylbenzoate. In summary, … 4-morpholinoaniline (4) and methyl 4-acetylbenzoate (8) as the … as 66% based on methyl 4-acetylbenzoate. Moreover, this …
Number of citations: 3 journals.sagepub.com
H Wang, XM Xu, YC Lan, HM Wang, JX Lu - Tetrahedron, 2014 - Elsevier
… Methyl 4-acetylbenzoate 2 was obtained as the principal product, accompanied by acetophenone 3 and methyl 2-hydroxy-2-phenylpropanoate 4. The performances of the process were …
Number of citations: 14 www.sciencedirect.com
CK Lau, S Tardif, C Dufresne… - The Journal of Organic …, 1989 - ACS Publications
… Methyl 4-acetylbenzoate (entry 8) was reduced to methyl 4-ethylbenzoate in 58% yield; some reduction (16%) of the ester also occurred. In the case of aryl ketones bearing an …
Number of citations: 53 pubs.acs.org
C Zhu, X Xue, G Han, Y Mao… - Journal of Heterocyclic …, 2017 - Wiley Online Library
… Commercially available 4-morpholinoaniline, methyl 4-acetylbenzoate, and glycinonitrile hydrochloride were used as the raw materials, through the simple and practical steps, including …
Number of citations: 3 onlinelibrary.wiley.com
RJ Rahaim Jr, RE Maleczka Jr - Organic letters, 2011 - ACS Publications
… we chose the relatively slow reacting methyl 4-acetylbenzoate as the starting ketone (Table … promoter, the reduction of methyl 4-acetylbenzoate was performed in the presence of both 4-…
Number of citations: 110 pubs.acs.org
DG Crosby, E Leitis - Journal of Agricultural and Food Chemistry, 1969 - ACS Publications
… fraction was a roughly 1:3 mixture of methyl 4-acetylbenzoate and dimethyl terephthalate. … those produced by authentic methyl 4-acetylbenzoate and dimethyl terephthalate, respectively. …
Number of citations: 34 pubs.acs.org
K Saito, T Ito, S Arata, Y Sunada - ChemCatChem, 2021 - Wiley Online Library
… 10), whereas the reaction with methyl-4-acetylbenzoate did not reach completion after 47 h in … Similarly, methyl-4-acetylbenzoate also underwent hydrosilylation with 95 % conversion …
X Wu, Z Tan, R Liu, Z Liao, H Ou - Science of The Total Environment, 2023 - Elsevier
… For PET, the top five toxic VOCs were methyl 4-acetylbenzoate (3609-53-8), heptadecane (629–78-7), hexadecane (544–76-3), octadecane (593–45-3) and dodecanal (112–54-9). All …
Number of citations: 5 www.sciencedirect.com
J Becica, OD Glaze, DP Hruszkewycz… - Reaction Chemistry & …, 2021 - pubs.rsc.org
… To evaluate this hypothesis, 1 mmol methyl 4-acetylbenzoate (4) and 1 mmol 1 were subjected to the standard catalytic reaction conditions (10 mol% Pd(OAc) 2 , 10 mol% Xantphos, 3 …
Number of citations: 3 pubs.rsc.org
Z Sun, R Ji, J Wu, J Zhao, F Fang… - Advanced Synthesis …, 2023 - Wiley Online Library
… It’s similar to benzaldehydes, a mixture was obtained with methyl 4-acetylbenzoate (28). Ketones bearing heterocycles such as thiophene (23), benzofuran (30) and indole (31) reacted …
Number of citations: 1 onlinelibrary.wiley.com

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